Bis(2-chloroethyl)ethylamine

Overview

Description

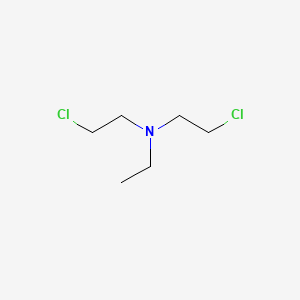

Bis(2-chloroethyl)ethylamine: is an organic compound with the formula C₂H₅N(CH₂CH₂Cl)₂. It is a nitrogen mustard, a class of compounds known for their alkylating properties. This compound is a colorless to pale yellow oily liquid with a faint fishy or musty odor. It has been historically used as a chemical warfare agent due to its vesicant properties, but it also has applications in medicinal chemistry as an alkylating agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-chloroethyl)ethylamine can be synthesized by reacting diethanolamine with thionyl chloride. The reaction involves the following steps:

- Diethanolamine is dissolved in dichloroethane.

- Thionyl chloride is added to the solution, forming a solid suspension.

- The mixture is warmed to 50°C, dissolving the suspension.

- The reaction mixture is then refluxed for several hours to complete the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction is carefully controlled to ensure high yield and purity. The product is then purified through distillation and crystallization processes to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Bis(2-chloroethyl)ethylamine undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of diols.

Cyclization Reactions: The compound can cyclize to form aziridinium ions, which are highly reactive intermediates.

Hydrolysis: In the presence of water, this compound can hydrolyze to form toxic intermediates.

Common Reagents and Conditions:

Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.

Cyclization Conditions: Cyclization to form aziridinium ions typically occurs under basic conditions.

Hydrolysis Conditions: Hydrolysis reactions are often carried out in aqueous solutions at varying pH levels.

Major Products:

Diols: Formed from substitution reactions with hydroxide ions.

Aziridinium Ions: Formed during cyclization reactions.

Toxic Intermediates: Formed during hydrolysis reactions.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Compounds

- Bis(2-chloroethyl)ethylamine serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly useful in the production of piperazine derivatives, which are important in pharmaceuticals.

Reactivity and Chemical Transformations

- The compound undergoes several types of chemical reactions:

- Substitution Reactions : Chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to diol formation.

- Cyclization Reactions : It can form aziridinium ions, which are reactive intermediates essential for further chemical transformations.

- Hydrolysis : In aqueous environments, it can hydrolyze to produce toxic intermediates.

Medicinal Chemistry

Alkylating Agent in Chemotherapy

- This compound is recognized for its role as an alkylating agent in cancer treatment. It forms DNA cross-links that inhibit replication and transcription, leading to cell death. This mechanism makes it effective against certain types of cancers .

Case Study: Antitumor Activity

- Research has demonstrated that derivatives of this compound exhibit significant antitumor activity. For instance, studies involving the formation of nitrogen mustard adducts with DNA have shown how these compounds can disrupt cellular processes critical for tumor growth .

Industrial Applications

Production of Rubber Chemicals and Dyes

- In industrial settings, this compound is utilized in the manufacture of rubber chemicals and dyes. Its reactivity allows it to serve as a valuable intermediate in various chemical processes.

Toxicity and Safety Considerations

- As a nitrogen mustard compound, this compound poses significant health risks. High concentrations can lead to severe skin burns, respiratory issues, and systemic absorption effects such as bone marrow suppression . Safety protocols must be strictly followed when handling this compound to mitigate exposure risks.

Toxicological Profile

| Exposure Route | Effects |

|---|---|

| Skin Contact | Erythema, blistering, chemical burns |

| Inhalation | Respiratory irritation, potential pneumonia |

| Ingestion | Severe gastrointestinal irritation |

Mechanism of Action

Bis(2-chloroethyl)ethylamine exerts its effects through alkylation. The compound forms aziridinium ions, which then react with nucleophilic sites on DNA, such as the N-7 position of guanine. This reaction leads to the formation of DNA cross-links, which disrupt the DNA structure and function. The resulting DNA damage triggers cell death pathways, making this compound effective as a chemotherapeutic agent .

Comparison with Similar Compounds

Bis(2-chloroethyl)methylamine (HN2): Another nitrogen mustard with similar alkylating properties.

Tris(2-chloroethyl)amine (HN3): A more potent nitrogen mustard with three chloroethyl groups.

Sulfur Mustard: A related compound with sulfur instead of nitrogen, known for its use as a chemical warfare agent.

Uniqueness: Bis(2-chloroethyl)ethylamine is unique due to its specific structure, which allows it to form aziridinium ions efficiently. This property makes it particularly effective in forming DNA cross-links, distinguishing it from other alkylating agents .

Biological Activity

Bis(2-chloroethyl)ethylamine (often referred to as HN1) is a chemical compound with significant biological activity, primarily recognized for its use in chemical warfare and its potential toxic effects on human health. This article delves into its biological activity, mechanisms of action, and associated health risks based on diverse research findings.

This compound is classified as a nitrogen mustard compound, characterized by the presence of two chloroethyl groups attached to an ethylamine backbone. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to alkylate DNA and proteins, leading to cellular damage. The mechanism involves the formation of reactive intermediates that can interact with nucleophilic sites in biological macromolecules, resulting in:

- DNA Cross-linking : This impedes DNA replication and transcription, leading to cell cycle arrest and apoptosis.

- Protein Modification : Alkylation of proteins can disrupt their normal function, contributing to cytotoxicity.

Acute Toxicity

Research indicates that this compound exhibits high acute toxicity. In animal studies, it has been shown to cause severe respiratory distress and systemic toxicity upon exposure. For instance, subcutaneous injections in mice resulted in rapid lethality, with survival times decreasing significantly with higher doses .

Chronic Effects

Chronic exposure to this compound has been linked to several long-term health effects:

Case Studies

- Occupational Exposure : A study examining workers in chlorohydrin production found an increased incidence of respiratory issues and skin irritation among those exposed to bis(2-chloroethyl) compounds. Symptoms included coughing, eye irritation, and skin burns .

- Animal Studies : In a controlled study involving Sprague-Dawley rats, oral administration of this compound led to significant weight loss and signs of systemic toxicity at higher doses. The study highlighted the compound's rapid absorption and distribution within the body, with notable accumulation in the liver and kidneys .

Biological Activity Summary Table

| Biological Activity | Description |

|---|---|

| Acute Toxicity | Rapid lethality observed in animal models; severe respiratory distress reported |

| Carcinogenicity | Limited evidence in animals; classified as Group 3 by IARC |

| Reproductive Toxicity | Potential adverse effects noted; insufficient data on human impact |

| Mechanism of Action | DNA cross-linking; protein modification leading to cytotoxicity |

| Symptoms of Exposure | Eye irritation, respiratory issues, skin burns |

Q & A

Basic Research Question: What is the mechanism of action of HN1, and how does its reactivity depend on pH?

Answer:

HN1, a nitrogen mustard, reacts via cyclization to form an iminium intermediate, which alkylates DNA and proteins, causing crosslinking and cytotoxicity. The reaction rate is pH-dependent: at pH 8 , the unprotonated amine rapidly cyclizes to the iminium ion, which then hydrolyzes slowly. At pH 4 , cyclization and hydrolysis occur in series, with protonation inhibiting cyclization . Researchers should control pH in kinetic studies to isolate reaction pathways.

Advanced Research Question: How can conflicting toxicokinetic data on HN1 in literature be resolved?

Answer:

Conflicting data may arise from variations in experimental models (e.g., in vitro vs. in vivo) or analytical methods. To address discrepancies:

- Use physiologically based pharmacokinetic (PBPK) models to reconcile interspecies differences in absorption, distribution, and metabolism .

- Cross-validate findings using databases like PubMed, TOXLINE, and NIH RePORTER to identify methodological biases .

- Prioritize studies adhering to OECD guidelines or ATSDR’s toxicological profile standards .

Basic Research Question: What safety protocols are critical when handling HN1 in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use respirators, nitrile gloves, and chemical-resistant clothing. Remove contaminated clothing immediately after exposure .

- Decontamination: Wash skin with soap and water; flush eyes with water for ≥15 minutes .

- Ventilation: Work in fume hoods to prevent inhalation of toxic vapors .

- Waste Disposal: Use inert absorbents (e.g., sand) for spills and dispose as hazardous waste .

Advanced Research Question: How can HN1 hydrolysis products be detected and quantified in environmental samples?

Answer:

- Analytical Methods:

- Sample Preparation: Acidify aqueous samples to stabilize intermediates and prevent further hydrolysis .

Basic Research Question: What regulatory constraints apply to HN1 research under chemical weapons conventions?

Answer:

- Legal Compliance: HN1 is listed under Schedule 1 of the Chemical Weapons Convention (CWC), requiring permits for synthesis, storage, or transport .

- Documentation: Maintain records of quantities (e.g., ≤150 mg/year per user) and end-use declarations to comply with international treaties .

Advanced Research Question: How can in vitro models be optimized to study HN1’s vesicant effects on human tissue?

Answer:

- Cell Culture Models: Use 3D skin equivalents (e.g., EpiDerm™) to mimic epidermal barrier function and assess blister formation .

- Endpoint Analysis: Measure interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) to quantify inflammatory responses .

- Dosage Considerations: Apply HN1 in dimethyl sulfoxide (DMSO) at sub-millimolar concentrations to avoid solvent toxicity .

Basic Research Question: What synthetic routes are reported for HN1, and what purity validation methods are recommended?

Answer:

- Synthesis: HN1 is typically synthesized by reacting ethylamine with 2-chloroethanol followed by chlorination. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purity Validation:

- Nuclear Magnetic Resonance (NMR): Confirm absence of tris(2-chloroethyl)amine (HN3) impurities .

- Gas Chromatography (GC): Use flame ionization detection (FID) for quantification .

Advanced Research Question: How do structural modifications of HN1 alter its alkylating potency and selectivity?

Answer:

- Structure-Activity Relationship (SAR):

- Experimental Design: Use molecular docking simulations to predict binding affinities for DNA bases .

Basic Research Question: What are the environmental persistence and degradation pathways of HN1?

Answer:

- Persistence: HN1 hydrolyzes in water (half-life ~24 hours at pH 7), but chlorinated byproducts may persist in soil .

- Degradation Pathways:

Advanced Research Question: What strategies mitigate HN1’s interference in proteomic studies?

Answer:

Properties

IUPAC Name |

2-chloro-N-(2-chloroethyl)-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl2N/c1-2-9(5-3-7)6-4-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZPGHOJMQTOHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N, Array | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1655 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060220 | |

| Record name | Ethylbis(2-chloroethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylbis(2-chloroethyl)amine is a dark liquid with a faint, fishy amine odor. Used as a delayed-action, military casualty agent., Colorless to pale yellow, oily liquid with a faint fishy or musty odor; [ATSDR-MMG], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen mustard (HN-1) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1668 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1655 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

185 °F at 12 mmHg (EPA, 1998), 194 °C with decomposition | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

High enough not to interfere with military use of the agent (EPA, 1998) | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

In water, 160 mg/l @ 25 °C, Miscible with many organic solvents, Solubility in water at 25 °C: very poor | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1655 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.0861 at 73.4 °F (EPA, 1998) - Denser than water; will sink, 1.09 g/cc @ 25 °C, Relative density (water = 1): 1.09 | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1655 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.9 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 5.9 (Air = 1), Relative vapor density (air = 1): 5.9 | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1655 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.24 mmHg at 77 °F (EPA, 1998), 0.25 [mmHg], 0.25 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 0.03 | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen mustard (HN-1) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1668 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1655 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

...The chloroethylamines (or metabolites) react readily with important groups of proteins and nucleic acids. They transfer alkyl groups to essential cell constituents by combining with amino, sulfhydryl, carboxyl, and phosphate groups. ...The alkylation of DNA and, more specifically, guanine, results in the formation of single strand breaks or interstrand crosslinks and, ultimately, in an inhibition of DNA synthesis. A marked decrease of the RNA chain length in both nucleoplasm and nucleolus of some cells... under the influence of nitrogen mustard has been proved. Lesions can be produced which affect base pairing during DNA replication and cause permanent genetic alterations or tumor initiation. /Chloroethylamines/ | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless/pale yellow liquid | |

CAS No. |

538-07-8 | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(2-chloroethyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrogen mustard (HN-1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrogen Mustard-1 | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/nitrogen-mustard-1-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ethanamine, 2-chloro-N-(2-chloroethyl)-N-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylbis(2-chloroethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HN-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B75ZZA7WIG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1655 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-29 °F (EPA, 1998), -34 °C, Crystals, from acetone; MP: 141 °C /Hydrochloride/ | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1655 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.